molecular formula C15H14ClN5 B6446932 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline CAS No. 2549019-50-1

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline

Cat. No.: B6446932
CAS No.: 2549019-50-1
M. Wt: 299.76 g/mol
InChI Key: RSJXXNIGNQSUCU-UHFFFAOYSA-N
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Description

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a chloro group and an azetidine ring linked to an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the quinoxaline core followed by the introduction of the chloro substituent and the azetidine-imidazole moiety. Key steps may involve:

    Formation of Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Chlorination: Introduction of the chloro group can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Azetidine and Imidazole Introduction: The azetidine ring can be synthesized through cyclization reactions, and the imidazole moiety can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used to investigate its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-(1H-imidazol-1-yl)quinoxaline
  • 6-chloro-2-(1H-imidazol-1-yl)quinoxaline
  • 2-(1H-imidazol-1-yl)quinoxaline

Uniqueness

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is unique due to the presence of both the azetidine and imidazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5/c16-12-1-2-13-14(5-12)18-6-15(19-13)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJXXNIGNQSUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CN=C3C=C(C=CC3=N2)Cl)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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